molecular formula C11H9NO4 B1601083 Dimethyl 5-Cyanoisophthalate CAS No. 23340-69-4

Dimethyl 5-Cyanoisophthalate

Cat. No. B1601083
CAS RN: 23340-69-4
M. Wt: 219.19 g/mol
InChI Key: VCBJSDVXWATFEQ-UHFFFAOYSA-N
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Description

Dimethyl 5-Cyanoisophthalate is a chemical compound with the CAS Number: 23340-69-4 and a molecular weight of 219.2 . It is commonly used in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of Dimethyl 5-Cyanoisophthalate consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

Dimethyl 5-Cyanoisophthalate is a solid at room temperature. It has a molecular weight of 219.2 and is typically stored in a dry environment .

Scientific Research Applications

Coordination Polymers

Dimethyl 5-Cyanoisophthalate: is instrumental in the design of coordination polymers. These polymers exhibit properties that make them suitable as single-molecule magnets , adsorbents , and luminescent materials . The cyano group in the compound can act as a bridging ligand, allowing for the formation of complex structures with potential applications in data storage, separation technologies, and optoelectronics.

Nanoparticle Surface Modification

The compound is used in the synthesis of derivatives for non-polymeric amphiphilic coatings on metal oxide nanoparticles . These coatings are crucial for improving the dispersion and stability of nanoparticles in various media, which is essential for their application in biomedical imaging , drug delivery , and sensing technologies .

Photocatalytic Degradation

Research has explored the use of Dimethyl 5-Cyanoisophthalate in photocatalytic systems for the degradation of environmental pollutants . The compound can be part of advanced oxidation processes to break down complex organic molecules, contributing to the field of environmental remediation .

Safety and Hazards

Dimethyl 5-Cyanoisophthalate is classified under the GHS07 pictogram. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

dimethyl 5-cyanobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBJSDVXWATFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480499
Record name 5-Cyano-dimethylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-Cyanoisophthalate

CAS RN

23340-69-4
Record name 5-Cyano-dimethylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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